N-BOC-(2-Methoxypyridin-4-yl)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-(2-Methoxypyridin-4-yl)methanamine typically involves the protection of the amine group with a tert-butoxycarbonyl (BOC) group. One common method includes the reaction of 2-methoxypyridine-4-carboxaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-BOC-(2-Methoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-pyridinyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
N-BOC-(2-Methoxypyridin-4-yl)methanamine is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-BOC-(2-Methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group provides steric protection, allowing selective reactions at the pyridine ring. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-BOC-(2-Hydroxypyridin-4-yl)methanamine
- N-BOC-(2-Chloropyridin-4-yl)methanamine
- N-BOC-(2-Methylpyridin-4-yl)methanamine
Uniqueness
N-BOC-(2-Methoxypyridin-4-yl)methanamine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and enhances its utility in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(2-methoxypyridin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-5-6-13-10(7-9)16-4/h5-7H,8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOOVCGRSZYELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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